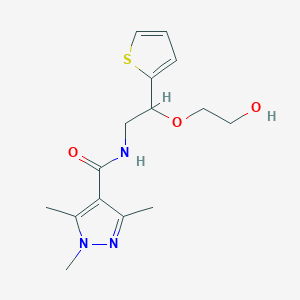
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Pyrazole core : A five-membered ring containing two nitrogen atoms.
- Thiophene ring : A sulfur-containing heterocyclic compound that contributes to its biological activity.
- Hydroxyethoxy side chain : Enhances solubility and potential interactions with biological targets.
Molecular Formula : C₁₈H₂₃N₃O₃S
Molecular Weight : 357.46 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : Binding to various receptors can modulate signal transduction pathways, influencing cellular responses.
- Gene Expression Modulation : The compound may alter the expression of genes related to inflammation and immune responses.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viral replication in vitro. The IC₅₀ values for related compounds have been reported in the range of 0.26 μM to 32.2 μM against various viral targets .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM . This suggests that this compound may similarly reduce inflammation.
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial effects against various bacterial strains. In vitro tests have shown significant inhibition against pathogens such as E. coli and Staphylococcus aureus, with effective concentrations around 40 µg/mL .
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives:
- Study on Antiviral Efficacy : A comparative study evaluated several pyrazole derivatives against Hepatitis C Virus (HCV) NS5B polymerase. The most effective compounds had IC₅₀ values below 35 µM .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of pyrazole derivatives in carrageenan-induced edema models in mice. The results indicated significant reductions in swelling comparable to standard anti-inflammatory drugs .
- Antimicrobial Testing : A series of synthesized pyrazoles were tested for their antimicrobial properties against various strains, showing promising results with MIC values lower than those of conventional antibiotics .
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-10-14(11(2)18(3)17-10)15(20)16-9-12(21-7-6-19)13-5-4-8-22-13/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIOIXVOVSCELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













